

Introduction to Bromotetrafluorobutane Isomers

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Compound of Interest

Compound Name: 1-Bromo-1,1,2,2-tetrafluorobutane

Cat. No.: B145148

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The molecular formula $C_4H_5BrF_4$ represents a variety of structural isomers, each with unique chemical and physical properties. These isomers are derivatives of butane or isobutane, where five hydrogen atoms have been substituted by one bromine and four fluorine atoms. The specific arrangement of these halogen atoms on the carbon skeleton significantly influences the molecule's polarity, reactivity, and potential biological activity. This guide will focus on the most well-documented isomers.

Identified Isomers and their Physicochemical Properties

The following table summarizes the key physical and chemical properties of the identified isomers of $C_4H_5BrF_4$. Due to the vast number of potential isomers, this table focuses on those for which data is available.

IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm ³)	Notes
1-Bromo-1,1,2,2-tetrafluorobutane	C4H5BrF4	208.98	134-144	1.612	Data available from commercial suppliers.
1-Bromo-2,2,3,3-tetrafluorobutane	C4H5BrF4	208.98	Not available	Not available	A potential isomer with limited data.
2-Bromo-1,1,1,2-tetrafluorobutane	C4H5BrF4	208.98	Not available	Not available	A potential isomer with limited data.
3-Bromo-1,1,2,2-tetrafluorobutane	C4H5BrF4	208.98	Not available	Not available	A potential isomer with limited data.
4-Bromo-1,1,2,2-tetrafluorobutane	C4H5BrF4	208.98	Not available	Not available	A potential isomer with limited data.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of isomers. The following sections would typically contain detailed NMR, IR, and mass spectrometry data. However, publicly available, experimentally verified spectroscopic data for the isomers of C4H5BrF4 is limited. Researchers are encouraged to perform their own analyses for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would provide information about the number of different types of hydrogen atoms and their neighboring environments.
- ^{13}C NMR: The carbon NMR spectrum would indicate the number of non-equivalent carbon atoms.
- ^{19}F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds, providing detailed information about the fluorine environments and their couplings.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for C-H, C-F, and C-Br bonds, aiding in the confirmation of the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry would determine the molecular weight of the compound and provide a characteristic fragmentation pattern that can be used to elucidate the structure of the isomer.

Experimental Protocols: Synthesis of Bromotetrafluorobutane Isomers

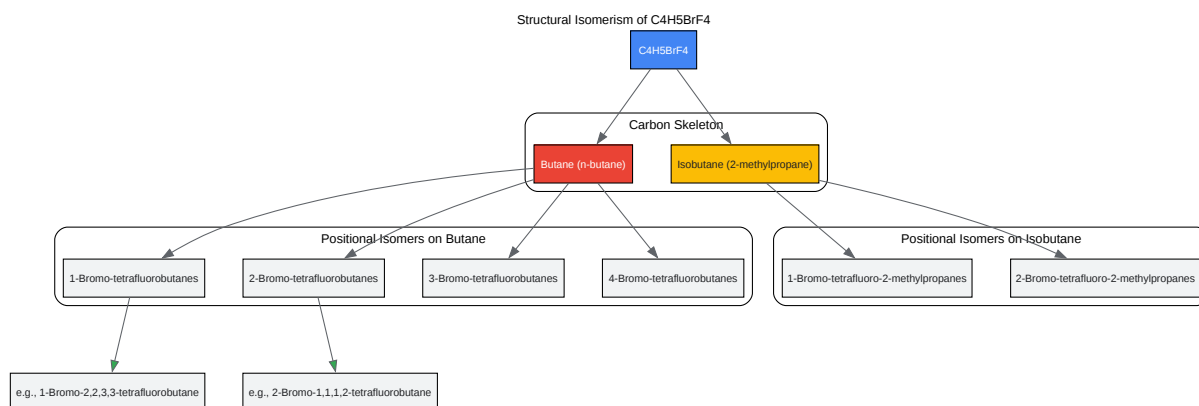
Detailed experimental protocols for the synthesis of specific $\text{C}_4\text{H}_5\text{BrF}_4$ isomers are not widely published in peer-reviewed literature. However, general synthetic strategies for the preparation of halogenated alkanes can be adapted. A plausible synthetic route for a bromotetrafluorobutane isomer could involve the following conceptual steps:

- Fluorination of a suitable butane derivative: This could be achieved using a variety of fluorinating agents, such as hydrogen fluoride or other commercially available reagents. The starting material would likely be a butane derivative with functional groups amenable to fluorination.
- Bromination: The subsequent introduction of a bromine atom could be accomplished through radical bromination or by the reaction of a suitable precursor with a brominating agent like N-bromosuccinimide (NBS).

Note: The specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized for each specific isomer to achieve a satisfactory yield and purity.

Logical Relationships of C₄H₅BrF₄ Isomers

The structural isomers of C₄H₅BrF₄ can be categorized based on their carbon skeleton and the position of the halogen substituents. The following diagram illustrates this logical relationship.



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Caption: Logical relationship of C₄H₅BrF₄ isomers.

Conclusion

The systematic study of C₄H₅BrF₄ isomers is a complex but important area of organofluorine chemistry. While a number of potential isomers can be drawn, detailed experimental data is scarce for most of them. This guide provides a framework for understanding the nomenclature and properties of these compounds. Further research is needed to synthesize and characterize the full range of bromotetrafluorobutane isomers to explore their potential applications in various scientific and industrial fields. It is recommended that any synthesis and characterization of these compounds be accompanied by thorough spectroscopic analysis to confirm the identity of the specific isomer.

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